An In-depth Technical Guide to N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide (CAS 347325-59-1)
An In-depth Technical Guide to N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide (CAS 347325-59-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules and established chemical principles to offer a robust resource for researchers. We will delve into its physicochemical characteristics, propose a logical synthetic pathway, and explore its potential biological significance based on the broader class of hydrazide-containing compounds.
Molecular Profile and Physicochemical Properties
N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide is a butanamide derivative characterized by a 2-chlorophenyl group attached to the amide nitrogen and a terminal hydrazino-carbonyl group. The presence of the chloro- and hydrazino-functional groups imparts specific chemical reactivity and potential for biological interactions.
While experimental data for this compound is not extensively documented, we can predict its core properties based on its structure. These predictions are valuable for initial experimental design, including solvent selection and analytical method development.
| Property | Predicted Value | Notes and Considerations |
| Molecular Formula | C₁₀H₁₂ClN₃O₂ | Calculated from the chemical structure. |
| Molecular Weight | 241.68 g/mol | Calculated from the molecular formula. |
| XLogP3 | 1.2 | This predicted value suggests moderate lipophilicity. |
| Hydrogen Bond Donors | 3 | The two amine protons of the hydrazine and the amide proton. |
| Hydrogen Bond Acceptors | 3 | The two carbonyl oxygens and the hydrazine nitrogen. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely to decompose at higher temperatures. |
| Solubility | Not available | Predicted to have some solubility in polar organic solvents. |
Disclaimer: The properties listed above are computationally predicted and have not been experimentally verified. They should be used as a guide for initial research and confirmed through empirical testing.
Proposed Synthesis Workflow
A plausible and efficient synthesis of N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide can be conceptualized in a two-step process starting from commercially available reagents. This proposed pathway leverages well-established reactions in organic chemistry.
Figure 1: Proposed two-step synthesis of N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide.
Experimental Protocol:
Step 1: Synthesis of N-(2-Chlorophenyl)succinamic acid
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To a solution of succinic anhydride (1.0 eq) in dichloromethane (DCM), add pyridine (1.2 eq) at room temperature.
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Slowly add a solution of 2-chloroaniline (1.0 eq) in DCM to the reaction mixture.
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Stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, acidify the reaction mixture with 1N HCl.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-Chlorophenyl)succinamic acid.
Step 2: Synthesis of N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide
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To the crude N-(2-Chlorophenyl)succinamic acid from Step 1, add thionyl chloride (2.0 eq) and reflux the mixture for 2-3 hours to form the corresponding acid chloride.
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Remove the excess thionyl chloride under reduced pressure.
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Dissolve the crude acid chloride in an appropriate aprotic solvent like tetrahydrofuran (THF).
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In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) in THF.
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Slowly add the acid chloride solution to the hydrazine hydrate solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
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Purify the crude product by column chromatography or recrystallization to obtain N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide.
Potential Biological Significance and Applications
The hydrazide moiety is a well-known pharmacophore present in numerous biologically active compounds.[1] This functional group can act as a metal chelator or participate in hydrogen bonding interactions with biological targets. The presence of the 2-chlorophenyl group can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.
Enzyme Inhibition: A Promising Avenue
Hydrazide and hydrazone derivatives have been extensively studied as inhibitors of various enzymes.[2][3] The nitrogen atoms of the hydrazide group can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition.
Figure 2: Conceptual diagram illustrating the potential mechanism of enzyme inhibition by N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide and its relevance to therapeutic areas.
Based on the literature for structurally related compounds, potential enzyme targets for N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide could include:
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Matrix Metalloproteinases (MMPs): The hydrazide group can act as a zinc-binding group, a key feature for MMP inhibitors.
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Histone Deacetylases (HDACs): Similar to other HDAC inhibitors, the molecule could potentially chelate the zinc ion in the enzyme's active site.
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Carbonic Anhydrases: Aromatic and heterocyclic sulfonamides are classic carbonic anhydrase inhibitors, but other zinc-binding functions like hydrazides have also been explored.[4]
Anticancer and Antimicrobial Potential
The hydrazone derivatives of various heterocyclic and aromatic scaffolds have demonstrated promising anticancer and antimicrobial activities.[5] The mechanism of action is often attributed to the induction of apoptosis in cancer cells or the disruption of essential microbial processes.[5] While direct evidence for N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide is lacking, its structural features warrant investigation into these biological activities.
Safety and Handling
As with any research chemical with limited toxicological data, N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion and Future Directions
N-(2-Chlorophenyl)-4-hydrazino-4-oxobutanamide represents a molecule with significant potential for further investigation in the field of drug discovery. This guide provides a foundational understanding of its predicted properties, a viable synthetic route, and a rationale for exploring its biological activities, particularly as an enzyme inhibitor. Future research should focus on the experimental validation of its physicochemical properties, optimization of the proposed synthesis, and a comprehensive biological evaluation against a panel of relevant enzymatic and cellular targets. Such studies will be crucial in elucidating the therapeutic potential of this and related compounds.
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- Gümüş, M., et al. (2021). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 6(45), 30485–30499*.
- Kowiel, M., et al. (2021). Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. Molecules, 26(22), 6935*.
- Hamzaçebi, M. Ç., et al. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(12), 188-194.
- El-Sayed, W. A., et al. (2012). Conversion of some 2-arylmethylene-4-oxobutanhydrazides into pyridazinones, pyrrolones and pyrazolones. Journal of the Serbian Chemical Society, 77(1), 1-12*.
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Turan-Zitouni, G., et al. (2005). Synthesis and analgesic activity of some new hydrazones of 2,6-dimethyl-imidazo[2,1-b][4][6][7]thiadiazole-5-carbohydrazide. European Journal of Medicinal Chemistry, 40(6), 607-613*.
- BenchChem. (2025). Scarcity of Direct Comparative Studies on 2-(2-Chlorophenyl)acetohydrazide Derivatives Necessitates a Broader Look at Related Compounds. Retrieved from a relevant chemical supplier's technical resources.
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